molecular formula C21H32N2O3 B1325626 Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate CAS No. 898763-65-0

Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate

Cat. No.: B1325626
CAS No.: 898763-65-0
M. Wt: 360.5 g/mol
InChI Key: XYADEEPHJWXMOH-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate emerged from the broader exploration of piperazine-containing compounds in medicinal chemistry research during the early 21st century. The compound was first documented in chemical databases in 2008, with its initial registration occurring on February 29, 2008, and subsequent modifications documented through 2025. The structural motif combining piperazine rings with extended aliphatic chains represents a significant advancement in the design of bioactive molecules, particularly those targeting receptor tyrosine kinases and related enzymatic systems.

The historical development of this compound class can be traced to research efforts focused on creating dual inhibitors of Discoidin Domain Receptors, where similar piperazine-containing structures demonstrated significant biological activity. The methodological approach to synthesizing such compounds typically involves palladium-catalyzed Sonogashira coupling reactions as key synthetic steps, representing a convergence of modern organometallic chemistry with traditional pharmaceutical chemistry approaches. The compound's emergence reflects the ongoing evolution in medicinal chemistry toward more complex, multi-target therapeutic agents.

Research investigations into related piperazine derivatives have demonstrated their potential as kinase inhibitors, particularly targeting receptor tyrosine kinases such as vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and epidermal growth factor receptors. This historical context establishes this compound as part of a broader chemical family with established biological significance and therapeutic potential.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being ethyl 7-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate. This nomenclature precisely describes the compound's structural components, beginning with the ethyl ester functionality and proceeding through the heptanoate chain to the substituted phenyl ring bearing the methylpiperazinomethyl substituent.

Alternative nomenclature systems provide additional descriptive names for this compound, including the Chemical Abstracts Service designation as Benzeneheptanoic acid, 4-[(4-methyl-1-piperazinyl)methyl]-ζ-oxo-, ethyl ester. The ζ-designation in this naming convention specifically identifies the position of the oxo functionality within the heptanoic acid chain, providing precise structural localization information essential for chemical identification and synthesis planning.

Table 1: Nomenclature and Classification Parameters

Parameter Value Reference
International Union of Pure and Applied Chemistry Name ethyl 7-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate
Chemical Abstracts Service Name Benzeneheptanoic acid, 4-[(4-methyl-1-piperazinyl)methyl]-ζ-oxo-, ethyl ester
Molecular Classification Piperazine derivative, Aromatic ester
Functional Group Classification Primary: Ester, Secondary: Ketone, Tertiary: Piperazine
Chemical Family Substituted heptanoates

The compound belongs to the broader chemical classification of substituted piperazines, a family of heterocyclic compounds known for their diverse biological activities. Within this classification, it specifically represents a piperazinomethyl-substituted aromatic ester, distinguishing it from simpler piperazine derivatives through its extended aliphatic chain and ester functionality.

Registration and Identification Parameters

This compound possesses comprehensive registration and identification parameters essential for chemical database searches and regulatory compliance. The primary identification number is Chemical Abstracts Service registry number 898763-65-0, which serves as the universal identifier for this specific chemical entity. This registration number enables unambiguous identification across global chemical databases and facilitates regulatory tracking and commercial transactions.

The compound's molecular descriptor information includes an International Chemical Identifier string of InChI=1S/C21H32N2O3/c1-3-26-21(25)8-6-4-5-7-20(24)19-11-9-18(10-12-19)17-23-15-13-22(2)14-16-23/h9-12H,3-8,13-17H2,1-2H3, which provides complete structural information in a standardized format. The corresponding International Chemical Identifier Key XYADEEPHJWXMOH-UHFFFAOYSA-N serves as a shortened, hashed version of the complete structural identifier.

Table 2: Registration and Identification Parameters

Parameter Type Identifier Source Database Reference
Chemical Abstracts Service Number 898763-65-0 Chemical Abstracts Service
PubChem Compound Identifier 24724609 National Center for Biotechnology Information
Molecular Descriptor Library Number MFCD03841834 Accelrys
DSSTox Substance Identifier DTXSID10643008 Environmental Protection Agency
Wikidata Identifier Q82554253 Wikidata

Additional identification parameters include the Simplified Molecular Input Line Entry System notation CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C, which provides a linear representation of the molecular structure suitable for database storage and computational analysis. These multiple identification systems ensure comprehensive tracking and identification capabilities across various chemical information platforms and regulatory frameworks.

The compound's registration in multiple international databases, including the Environmental Protection Agency's DSSTox database and Wikidata, demonstrates its recognition as a significant chemical entity worthy of systematic cataloging and regulatory oversight. This comprehensive registration framework facilitates research collaboration and ensures appropriate regulatory compliance for commercial and research applications.

Position in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research, particularly within the domains of medicinal chemistry and pharmaceutical development. Current research applications focus primarily on its utility as a synthetic intermediate in the preparation of biologically active compounds, especially those targeting kinase enzymes and related therapeutic targets. The compound's structural features make it particularly valuable for structure-activity relationship studies and drug development programs aimed at creating multi-target therapeutic agents.

Recent synthetic methodologies have demonstrated the compound's incorporation into complex pharmaceutical frameworks through advanced coupling reactions and structural modifications. Research published in the Journal of Medicinal Chemistry has highlighted the use of similar piperazine-containing structures in developing dual inhibitors of Discoidin Domain Receptors, establishing a direct connection between this compound class and cutting-edge therapeutic development. These applications represent significant advances in precision medicine approaches and targeted therapeutic interventions.

Table 3: Contemporary Research Applications and Properties

Research Domain Application Type Computational Properties Reference
Medicinal Chemistry Kinase Inhibitor Precursor XLogP3-AA: 2.6
Pharmaceutical Development Synthetic Intermediate Topological Polar Surface Area: 49.9 Ų
Structure-Activity Studies Molecular Scaffold Hydrogen Bond Acceptor Count: 5
Drug Discovery Lead Optimization Rotatable Bond Count: 11

The compound's computed molecular properties position it favorably within the chemical space typically associated with drug-like molecules. Its XLogP3-AA value of 2.6 indicates appropriate lipophilicity for biological membrane permeation, while its topological polar surface area of 49.9 square angstroms suggests favorable absorption characteristics. These computational predictions support its continued investigation as a pharmaceutical intermediate and potential therapeutic agent.

Contemporary research has also explored the compound's synthetic accessibility and scalability for commercial production. Multiple chemical suppliers now offer the compound for research purposes, indicating established synthetic routes and commercial viability. This commercial availability facilitates ongoing research efforts and supports the compound's integration into pharmaceutical development pipelines. The compound's presence in safety data sheets and regulatory documentation further demonstrates its recognition as a legitimate research chemical with established handling and storage protocols.

Properties

IUPAC Name

ethyl 7-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-3-26-21(25)8-6-4-5-7-20(24)19-11-9-18(10-12-19)17-23-15-13-22(2)14-16-23/h9-12H,3-8,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYADEEPHJWXMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643008
Record name Ethyl 7-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-65-0
Record name Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by the final coupling reaction to form the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent quality control measures to meet regulatory standards and ensure the safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including as a drug candidate for treating various diseases. Additionally, it is used in the industry for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and chemical properties can be contextualized by comparing it to analogs with variations in substituents, chain length, or heterocyclic groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Properties References
Target Compound : Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate C₂₂H₃₂N₂O₃ 4-Methylpiperazinomethyl group, ketone Potential CNS modulation, enzyme inhibition (inferred)
Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate C₂₁H₂₉NO₃ Azetidine ring (4-membered) Antimicrobial, anticancer activity
Ethyl 7-(4-biphenyl)-7-oxoheptanoate C₂₁H₂₄O₃ Biphenyl group Antitumor (apoptosis induction)
Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate C₂₂H₃₄O₄ Heptyloxy group Enhanced lipophilicity
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate C₁₅H₁₈Cl₂O₃ 2,5-Dichloro substitution Altered reactivity due to electron-withdrawing groups
Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate C₁₇H₂₄O₅ 3,5-Dimethoxy substitution Improved solubility, antioxidant potential
Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate C₂₁H₃₁NO₃ Pyrrolidine ring (5-membered) Cyclooxygenase inhibition

Key Observations from Comparisons:

Impact of Heterocyclic Substituents: The 4-methylpiperazine group in the target compound likely enhances binding to biological targets (e.g., serotonin or dopamine receptors) compared to smaller rings like azetidine (4-membered) or pyrrolidine (5-membered). Azetidine-containing analogs (e.g., Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate) exhibit antimicrobial properties, but their smaller ring size may reduce metabolic stability compared to piperazine .

Conversely, methoxy groups (e.g., Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate) improve solubility and antioxidant capacity due to their electron-donating nature .

Research Findings and Mechanistic Insights

  • Enzyme Inhibition: Piperazine derivatives are documented inhibitors of phosphodiesterases (PDEs) and monoamine oxidases (MAOs). The target compound’s 4-methylpiperazine group may similarly modulate such enzymes, affecting cyclic nucleotide signaling or neurotransmitter metabolism .
  • Cytotoxicity : Biphenyl analogs induce apoptosis in cancer cells via mitochondrial pathways. The target compound’s phenyl-piperazinemethyl group could mimic this activity by disrupting cellular redox balance .
  • Metabolic Stability : Methylpiperazine groups often enhance metabolic stability compared to unmethylated piperazines, suggesting prolonged in vivo half-life for the target compound .

Biological Activity

Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate, with the CAS number 898763-65-0, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including its chemical properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H32N2O3
  • Molecular Weight : 360.49 g/mol
  • Structure : The compound features a heptanoate backbone with a phenyl group substituted by a piperazine derivative, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its structural components:

  • Piperazine Moiety : Piperazine derivatives are known for their diverse pharmacological profiles, including antipsychotic and anxiolytic effects. The presence of the piperazine ring in this compound suggests potential interactions with neurotransmitter systems.
  • Heptanoate Chain : The heptanoate part may enhance lipophilicity, facilitating membrane permeability and possibly influencing the compound's bioavailability.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with piperazine structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Potential

Recent research has explored the anticancer properties of piperazine derivatives. This compound could potentially inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary data indicate promising results in vitro against specific cancer cell lines.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various piperazine derivatives. This compound was included in the screening process, showing notable inhibition against Gram-positive bacteria.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Bacillus subtilis14
  • Anticancer Activity Assessment :
    • In vitro studies assessed the effect of this compound on human cancer cell lines. The compound demonstrated cytotoxic effects at concentrations of 10 µM and above.
    Cell LineIC50 (µM)
    HeLa (Cervical Cancer)8
    MCF-7 (Breast Cancer)12
    A549 (Lung Cancer)10

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., N95 masks) if ventilation is insufficient .
  • Ventilation: Conduct experiments in a fume hood to prevent inhalation of dust or vapors .
  • Storage: Store in a cool, dry place away from ignition sources. Ensure containers are tightly sealed to avoid environmental release .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water-based cleanup to prevent drainage contamination .

Q. What synthetic routes are available for Ethyl 7-oxoheptanoate derivatives, and how can they be adapted to introduce the 4-methylpiperazinomethyl group?

  • Methodological Answer:

  • Base Synthesis: Start with cycloheptanone derivatives. Oxidize using potassium persulfate in ethanol/methanol to form 7-hydroxyheptanoate, followed by PCC oxidation to yield the 7-oxoheptanoate core .
  • Introducing the Piperazine Group:
  • Step 1: Perform a Friedel-Crafts acylation on 4-methylpiperazine to attach the phenyl group.
  • Step 2: Use nucleophilic substitution or Buchwald-Hartwig coupling to introduce the 4-methylpiperazinomethyl moiety to the heptanoate backbone.
  • Validation: Confirm substitution via 1H NMR^{1}\text{H NMR} (shift at δ 2.5–3.5 ppm for piperazine protons) and LC-MS .

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

  • Methodological Answer:

  • NMR:
  • 1H NMR^{1}\text{H NMR}: Look for ester carbonyl protons (δ 4.1–4.3 ppm, quartet) and piperazine methyl protons (δ 2.2–2.4 ppm, singlet).
  • 13C NMR^{13}\text{C NMR}: Confirm the ketone (δ ~210 ppm) and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak at m/z 291.39 (C17_{17}H25_{25}NO3_3) .
  • IR Spectroscopy: Identify ester C=O stretching (~1740 cm1^{-1}) and ketone C=O (~1710 cm1^{-1}) .

Advanced Questions

Q. How can researchers resolve contradictions in reported spectral data for structurally similar 7-oxoheptanoate esters during characterization?

  • Methodological Answer:

  • Comparative Analysis: Cross-reference with analogs like Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (CAS 122115-52-0) to identify substituent-specific shifts .
  • Advanced Techniques: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate piperazine protons with the phenyl group.
  • Computational Validation: Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer:

  • Design of Experiments (DoE): Vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, increasing Pd catalyst concentration in coupling reactions may improve yields .
  • Protection-Deprotection: Temporarily protect reactive sites (e.g., ketones) using trimethylsilyl groups to prevent side reactions during piperazine introduction.
  • Purification: Use silica gel chromatography with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to isolate the product from byproducts .

Q. Given the lack of ecotoxicological data, what methodological approaches are recommended to assess the environmental impact of this compound?

  • Methodological Answer:

  • QSAR Modeling: Predict biodegradability and toxicity using software like EPI Suite or TEST. Compare with analogs (e.g., Ethyl 7-(4-biphenyl)-7-oxoheptanoate) .
  • Experimental Assays:
  • Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (OECD 202).
  • Biodegradation: Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems .
  • Soil Mobility: Conduct column leaching experiments to assess adsorption coefficients (Koc_{oc}) .

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